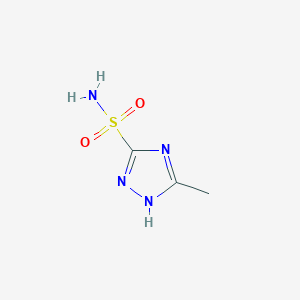

3-Methyl-1H-1,2,4-triazole-5-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Methyl-1H-1,2,4-triazole-5-sulfonamide is a nitrogen-containing heterocyclic compound. It belongs to the class of triazoles, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The presence of the sulfonamide group enhances its potential for biological interactions, making it a compound of interest in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1H-1,2,4-triazole-5-sulfonamide typically involves the reaction of 3-Methyl-1H-1,2,4-triazole with sulfonyl chloride derivatives. The reaction is usually carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide. The reaction can be performed in solvents like acetonitrile or dimethylformamide (DMF) at room temperature or slightly elevated temperatures to achieve moderate to high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1H-1,2,4-triazole-5-sulfonamide undergoes various chemical reactions, including:

Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

Oxidation and reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.

Substitution reactions: The methyl group on the triazole ring can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Common reagents used in these reactions include sulfonyl chlorides, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are typically carried out in solvents like acetonitrile, DMF, or ethanol, under controlled temperatures and pH conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted triazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the triazole ring .

Scientific Research Applications

3-Methyl-1H-1,2,4-triazole-5-sulfonamide has a wide range of scientific research applications:

Pharmaceuticals: It is used in the development of antimicrobial, antifungal, and anticancer agents due to its ability to interact with biological targets.

Agriculture: The compound is explored for its potential as a pesticide or herbicide, leveraging its biological activity to protect crops.

Materials Science: It is used in the synthesis of advanced materials with specific properties, such as conductivity or catalytic activity

Mechanism of Action

The mechanism of action of 3-Methyl-1H-1,2,4-triazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, inhibiting their activity. The triazole ring can also interact with nucleophilic sites in biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

1,2,3-Triazole derivatives: These compounds share the triazole ring structure but differ in the position of nitrogen atoms and substituents.

Sulfonamide derivatives: Compounds with the sulfonamide group but different core structures, such as sulfonylureas or sulfonylhydrazides

Uniqueness

3-Methyl-1H-1,2,4-triazole-5-sulfonamide is unique due to the combination of the triazole ring and the sulfonamide group, which provides a distinct set of chemical and biological properties. This combination enhances its potential for diverse applications in pharmaceuticals, agriculture, and materials science .

Biological Activity

3-Methyl-1H-1,2,4-triazole-5-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and research findings related to its biological activity.

Chemical Structure and Properties

This compound features a triazole ring substituted with a methyl group and a sulfonamide functional group. This unique structure allows it to interact with various biological targets, making it a candidate for pharmaceutical development.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites, leading to enzyme inhibition. The triazole ring also interacts with nucleophilic sites in biological molecules, contributing to its pharmacological effects.

Therapeutic Applications

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against various pathogens, demonstrating significant efficacy against bacterial and fungal strains. For instance, derivatives of triazole-based compounds have shown promising results against Candida species and other fungi .

Anticancer Potential

The compound has been investigated for its anticancer activity. In vitro studies have shown that certain derivatives can inhibit the growth of cancer cell lines such as A-549 (lung), HepG-2 (liver), MCF-7 (breast), and HCT-116 (colon). The most potent derivatives demonstrated IC50 values as low as 16.90 µM against HepG-2 cells .

Antiviral Activity

Recent studies have highlighted the potential of 3-Methyl-1H-1,2,4-triazole derivatives as antiviral agents. Some compounds have shown activity against coronaviruses by inhibiting viral replication .

Case Studies

-

Antitrypanosomal Activity

A series of 3-nitrotriazole-based compounds were tested for their antitrypanosomal activity against Trypanosoma cruzi. Out of 36 compounds evaluated, many displayed significant activity with IC50 values ranging from 28 nM to 3.72 μM without toxicity to mammalian cells . -

Antifungal Efficacy

In a study evaluating antifungal activity against various strains including Candida albicans, several synthesized triazole derivatives exhibited greater efficacy than fluconazole, with MIC values ≤ 25 µg/mL .

Table 1: Summary of Biological Activities

Properties

IUPAC Name |

5-methyl-1H-1,2,4-triazole-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4O2S/c1-2-5-3(7-6-2)10(4,8)9/h1H3,(H2,4,8,9)(H,5,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWPHTCYAPDVEFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.